2,2-Diphenylbutyronitrile

Lipophilicity LogP Drug Design

Essential α-ethyl substituted diaryl nitrile for pharmaceutical R&D. Its balanced lipophilicity (XLogP3=4) and defined 80–82°C melting point enable efficient phase-transfer alkylations and condensations, outperforming analogs like diphenylacetonitrile. Ideal for synthesizing imidafenacin (51.2% yield), loperamide, and piritramide with reproducible outcomes.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
CAS No. 5558-68-9
Cat. No. B8807758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylbutyronitrile
CAS5558-68-9
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H15N/c1-2-16(13-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3
InChIKeyNQCFFHSZJWFYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylbutyronitrile (CAS 5558-68-9): Core Properties and Procurement-Relevant Class Context


2,2-Diphenylbutyronitrile (CAS 5558-68-9), also known as α-ethyl-α-phenylbenzeneacetonitrile, is a diarylbutyronitrile compound with the molecular formula C16H15N and a molecular weight of 221.30 g/mol [1]. It features a quaternary carbon center substituted with two phenyl rings, an ethyl group, and a nitrile moiety. This structure confers distinct physicochemical properties, including a computed XLogP3-AA value of 4, a topological polar surface area of 23.8 Ų, and zero hydrogen bond donors [1]. The compound is recognized for its utility as a versatile synthetic intermediate in the preparation of pharmaceuticals, particularly muscarinic receptor antagonists and opioid analgesics [2][3].

Why Diphenylacetonitrile or 4-Bromo Analogs Cannot Replace 2,2-Diphenylbutyronitrile in Critical Syntheses


Substituting 2,2-diphenylbutyronitrile with structurally similar compounds such as diphenylacetonitrile (CAS 86-29-3) or 4-bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8) introduces significant deviations in lipophilicity, physical state, and subsequent synthetic outcomes. Diphenylacetonitrile lacks the ethyl substituent at the α-carbon, resulting in a lower LogP (cLogP 3.34) and a lower melting point (71-73 °C), which can alter reaction kinetics and purification protocols [1][2]. Conversely, the 4-bromo analog is a solid with a LogP of 4.64, and its enhanced electrophilicity necessitates different reaction conditions and often leads to variable yields (21–57% in amide precursor synthesis) [3][4]. The parent 2,2-diphenylbutyronitrile provides a unique balance of lipophilicity (XLogP3-AA = 4) and a well-defined melting point range (approx. 80–82 °C), making it the optimal substrate for specific alkylations and condensations without the need for additional functional group manipulation [5]. The quantitative evidence below demonstrates precisely why this compound cannot be freely interchanged with its closest analogs.

Quantitative Differentiation: 2,2-Diphenylbutyronitrile vs. Diphenylacetonitrile and 4-Bromo Analogs


Lipophilicity Comparison: XLogP3-AA = 4 Places 2,2-Diphenylbutyronitrile Between Diphenylacetonitrile (cLogP 3.34) and 4-Bromo Analog (LogP 4.64)

2,2-Diphenylbutyronitrile exhibits a computed XLogP3-AA value of 4 [1]. This value is quantitatively distinct from the lower lipophilicity of diphenylacetonitrile (cLogP 3.34) and the higher lipophilicity of 4-bromo-2,2-diphenylbutyronitrile (LogP 4.64) [2][3]. This precise lipophilicity profile influences partitioning behavior in biphasic reactions and biological membrane permeability.

Lipophilicity LogP Drug Design

Physical State and Melting Point: 2,2-Diphenylbutyronitrile's 80–82°C Melting Point Enables Solid-Phase Handling Unlike Diphenylacetonitrile's Lower 71–73°C Range

2,2-Diphenylbutyronitrile has a melting point of approximately 80–82 °C, which is significantly higher than that of diphenylacetonitrile (71–73 °C) [1]. This difference in physical state at room temperature facilitates handling, storage, and purification as a solid, whereas diphenylacetonitrile may remain as a liquid or low-melting solid under similar conditions.

Physical Properties Melting Point Solid-Phase Synthesis

Boiling Point Stability: 2,2-Diphenylbutyronitrile Boils at 339.5°C (760 mmHg), Providing a Wider Liquid Handling Window Than Diphenylacetonitrile's 322.3°C

2,2-Diphenylbutyronitrile has a boiling point of 339.5 °C at 760 mmHg, which is 17.2 °C higher than that of diphenylacetonitrile (322.3 °C at 760 mmHg) [1]. This elevated boiling point provides a broader operational window for high-temperature reactions and vacuum distillations without thermal decomposition.

Thermal Stability Boiling Point Distillation

Synthetic Yield Benchmark: Use of 2,2-Diphenylbutyronitrile in Imidafenacin Synthesis Achieves 51.2% Overall Yield, Demonstrating Process Efficiency

In the synthesis of imidafenacin, the intermediate 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile (derived from 2,2-diphenylbutyronitrile via bromination and condensation) was obtained with an overall yield of 51.2% and HPLC purity of 99.5% [1]. This yield is notably higher than alternative routes employing different nitrile substrates, which have been reported to yield only 32–45% in certain steps [2].

Synthetic Yield Imidafenacin Pharmaceutical Intermediates

Evidence-Backed Application Scenarios for 2,2-Diphenylbutyronitrile (CAS 5558-68-9) in Pharmaceutical Synthesis and Medicinal Chemistry


Synthesis of Muscarinic Receptor Antagonists (e.g., Imidafenacin)

2,2-Diphenylbutyronitrile serves as the optimal starting material for the synthesis of imidafenacin, a selective muscarinic receptor antagonist used to treat overactive bladder. The compound's unique lipophilicity (XLogP3-AA = 4) facilitates phase-transfer alkylation with 1,2-dibromoethane, and subsequent condensation with 2-methylimidazole proceeds with high efficiency. The resulting intermediate, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, is obtained with an overall yield of 51.2% and HPLC purity of 99.5%, demonstrating a clear advantage over alternative nitrile substrates [1][2].

Preparation of Opioid Analgesic Intermediates (e.g., Loperamide and Piritramide)

The 4-bromo derivative of 2,2-diphenylbutyronitrile is a key intermediate in the synthesis of loperamide (an antidiarrheal) and piritramide (an analgesic). In the case of loperamide, the amide precursor synthesized from 4-bromo-2,2-diphenylbutyronitrile achieves yields of 21–57%, which is a substantial improvement over the 8–16% yield obtained from α,α-diphenyl-γ-butyrolactone routes [3]. Similarly, 4-bromo-2,2-diphenylbutyronitrile is employed in the synthesis of piritramide, reacting with 4-(1-piperidinyl)-piperidine-4-carboxamide to form the target analgesic [4]. The consistent performance of the diphenylbutyronitrile scaffold in these reactions underscores its value in medicinal chemistry.

Synthesis of N-Substituted Cyclic Amine Derivatives for Gastrointestinal Disorders

In a patented process for producing N-substituted cyclic amine derivatives with selective muscarinic receptor antagonism, 4-bromo-2,2-diphenylbutyronitrile is reacted with protected cyclic amines (e.g., 1-tert-butoxycarbonyl-3-(4-chlorobenzylthio)pyrrolidine) followed by hydrolysis to yield the active pharmaceutical ingredient [5]. The specific physicochemical properties of the diphenylbutyronitrile core—namely, its defined melting point (80–82 °C) and thermal stability—ensure reproducible handling and reaction outcomes, which are critical for industrial-scale manufacturing of drug candidates targeting irritable bowel syndrome.

Development of Radioligands for P-Glycoprotein Imaging (e.g., [11C]N-Desmethyl-Loperamide)

The 4-bromo analog of 2,2-diphenylbutyronitrile is employed in a high-yield, two-step synthesis of the amide precursor for [11C]N-desmethyl-loperamide, a PET radioligand used to image P-glycoprotein function at the blood-brain barrier [3]. The use of the diphenylbutyronitrile scaffold enables radiochemical yields of 20–30% for the final [11C]-labeled product with high specific activity (370–740 GBq/μmol). This application highlights the compound's critical role in producing high-purity, high-specific-activity radiotracers for neuroimaging studies.

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